molecular formula C25H34O6 B1255515 Spirovibsanin A

Spirovibsanin A

Cat. No.: B1255515
M. Wt: 430.5 g/mol
InChI Key: IYGMLBRNOYTRCU-GEZFFOSXSA-N
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Description

Spirovibsanin A is an 18-norditerpene isolated from Viburnum awabuki, distinguished by its unique bicyclo[3.3.1]nonane spiro-γ-lactone scaffold . This compound belongs to the vibsanin family, a class of diterpenoids with diverse bioactivities. Its structural uniqueness arises from the fusion of a γ-lactone ring to a bicyclic framework, with critical stereochemical features at C-5 and C-14 that differentiate it from congeners . Total synthesis efforts, such as the 18-step synthesis of (±)-5,14-bis-epi-spirovibsanin A, have confirmed its relative stereochemistry and carbon skeleton . While its exact biological activities remain understudied, its structural complexity has made it a focal point for synthetic and biosynthetic research.

Properties

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

[(E)-2-[(1S,2R,3S,5S,6S)-6-(2-methoxypropan-2-yl)-1,5'-dimethyl-2',4-dioxospiro[bicyclo[3.3.1]nonane-3,3'-furan]-2-yl]ethenyl] 3-methylbut-2-enoate

InChI

InChI=1S/C25H34O6/c1-15(2)12-20(26)30-11-9-19-24(6)10-8-18(23(4,5)29-7)17(14-24)21(27)25(19)13-16(3)31-22(25)28/h9,11-13,17-19H,8,10,14H2,1-7H3/b11-9+/t17-,18-,19+,24-,25+/m0/s1

InChI Key

IYGMLBRNOYTRCU-GEZFFOSXSA-N

Isomeric SMILES

CC1=C[C@]2([C@@H]([C@]3(CC[C@@H]([C@H](C3)C2=O)C(C)(C)OC)C)/C=C/OC(=O)C=C(C)C)C(=O)O1

Canonical SMILES

CC1=CC2(C(C3(CCC(C(C3)C2=O)C(C)(C)OC)C)C=COC(=O)C=C(C)C)C(=O)O1

Synonyms

spirovibsanin A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Spirovibsanin A is compared to structurally related compounds, primarily within the vibsanin family and other spirolactones :

Compound Core Structure Key Features Biological Activity Reference
This compound Bicyclo[3.3.1]nonane spiro-γ-lactone C-5 and C-14 stereochemistry; 18-norditerpene Underexplored
Neovibsanins A/B Linear diterpene with lactone Linear carbon skeleton; anti-cancer properties (e.g., inhibition of Hsp90) Cytotoxic, neurotrophic
Vitexifolin D Norlabdane spirolactone Isolated from Vitex rotundifolia; fused γ-lactone Anti-inflammatory, antioxidant
Clusianone Bicyclo[3.3.1]nonane polyketide PPAP (polycyclic polyprenylated acylphloroglucinol) scaffold Anti-HIV, antimicrobial

Key Observations :

  • Stereochemical Divergence : this compound’s C-14 configuration distinguishes it from synthetic analogs like (±)-5,14-bis-epi-spirovibsanin A, which exhibit reversed stereochemistry . This small stereochemical difference can significantly alter molecular interactions and bioactivity .
  • Scaffold Complexity: Unlike linear diterpenes (e.g., neovibsanins) or polyketides (e.g., clusianone), this compound’s bicyclic spiro-lactone system imposes synthetic challenges, requiring advanced strategies for ring formation and stereocontrol .

Q & A

What unanswered questions about this compound’s biosynthesis warrant further investigation?

  • Methodological Answer: Elucidating the role of non-enzymatic Diels-Alder reactions in spirocycle formation requires isotopic labeling (¹³C-glucose tracing) and enzyme knockout studies. Uncharacterized tailoring enzymes in the vibsanin gene cluster also represent high-priority targets for heterologous expression .

Q. How can advanced imaging techniques resolve spatial distribution of this compound in vivo?

  • Methodological Answer: Multiphoton microscopy with deuterated this compound or Raman spectroscopy-based tracking offers subcellular resolution. PET/CT imaging using ¹⁸F-labeled derivatives is under development to quantify tumor uptake kinetics .

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